N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13467119
Molecular Formula: C10H19N3O2
Molecular Weight: 213.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19N3O2 |
|---|---|
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C10H19N3O2/c1-7(11)10(15)13-4-3-9(6-13)5-12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9?/m0/s1 |
| Standard InChI Key | HXADSCZQJCTYJA-JAVCKPHESA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(C1)CNC(=O)C)N |
| SMILES | CC(C(=O)N1CCC(C1)CNC(=O)C)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)CNC(=O)C)N |
Introduction
Structural and Stereochemical Characteristics
The molecular structure of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide comprises a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) linked to an (S)-2-aminopropionyl group and an N-methylacetamide substituent . Key structural features include:
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Chiral Centers: The (S)-configuration at the amino-propionyl group and the pyrrolidine ring’s 3-position influence its interaction with biological targets, such as enzymes or receptors.
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Functional Groups: The acetamide moiety enhances solubility and stability, while the amino group facilitates hydrogen bonding and ionic interactions .
Table 1: Molecular Properties of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 213.28 g/mol | |
| IUPAC Name | N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]acetamide | |
| Chiral Centers | 2 (S-configuration) |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized through a multi-step process involving pyrrolidine derivatives and acylating agents:
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Pyrrolidine Functionalization: A pyrrolidine precursor is alkylated at the 3-position to introduce a methyl group.
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Acylation: The amino group of (S)-2-aminopropionic acid reacts with the pyrrolidine derivative under basic conditions (e.g., triethylamine) to form the amide bond.
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Acetamide Formation: The intermediate undergoes acetylation using acetic anhydride or acetyl chloride.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | Methyl iodide, KCO, DMF | 75–85% |
| Acylation | (S)-2-Aminopropionic acid, EDC/HOBt | 60–70% |
| Acetylation | Acetic anhydride, pyridine | 80–90% |
Physicochemical Properties
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Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) due to the acetamide group.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions.
Applications in Pharmaceutical Research
Drug Discovery
The compound serves as a building block for:
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Peptidomimetics: Its structure mimics peptide backbones, aiding in the design of protease-resistant therapeutics .
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CNS Agents: Pyrrolidine scaffolds are explored for neuroactive compounds targeting Alzheimer’s or Parkinson’s diseases .
Chemical Probes
Researchers utilize it to study stereochemical effects on binding affinity, leveraging its chiral centers .
Comparative Analysis with Related Compounds
Table 3: Comparison with Structural Analogs
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